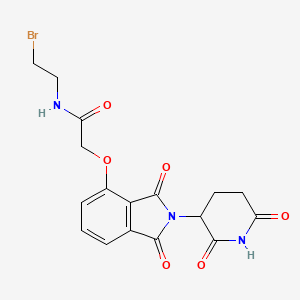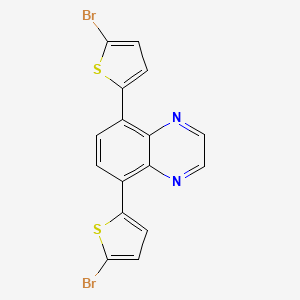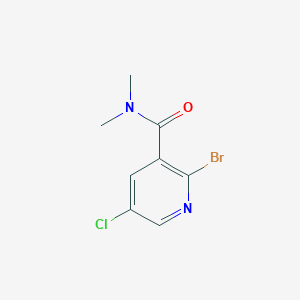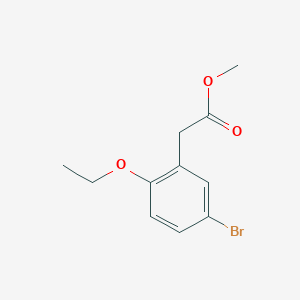![molecular formula C9H6Cl2IN3 B14769657 2,4-Dichloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14769657.png)
2,4-Dichloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic organic compound It is characterized by the presence of chlorine, iodine, and cyclopropyl groups attached to a pyrrolo[2,3-d]pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Iodination: The starting material is dissolved in dimethylformamide (DMF) and cooled to 0°C. N-Iodosuccinimide (NIS) is then added, and the reaction mixture is stirred at room temperature overnight.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The cyclopropyl group can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of chlorine with azide would yield 2-azido-4-chloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antiviral drugs.
Biological Studies: The compound is employed in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
- 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
- 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
2,4-Dichloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the cyclopropyl and iodine groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s reactivity and its ability to interact with specific biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C9H6Cl2IN3 |
|---|---|
Molekulargewicht |
353.97 g/mol |
IUPAC-Name |
2,4-dichloro-7-cyclopropyl-5-iodopyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H6Cl2IN3/c10-7-6-5(12)3-15(4-1-2-4)8(6)14-9(11)13-7/h3-4H,1-2H2 |
InChI-Schlüssel |
OUDCIMLUHKLSPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2C=C(C3=C2N=C(N=C3Cl)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14769623.png)

![4,9-Dibromo-2-(2-ethylhexyl)-7-(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14769626.png)



![Tert-butyl 4-[1-(4-chloropyridin-2-yl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14769646.png)
![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-1,8-naphthyridine](/img/structure/B14769651.png)
